molecular formula C20H18ClN5O B2716589 (6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021130-76-6

(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Numéro de catalogue: B2716589
Numéro CAS: 1021130-76-6
Poids moléculaire: 379.85
Clé InChI: NHBPXGDAPKYIRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN5O and its molecular weight is 379.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and other conditions influenced by the kynurenine pathway. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

This structure includes a chlorinated pyridine ring and a piperazine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of kynurenine monooxygenase (KMO) , an enzyme involved in the kynurenine pathway. KMO inhibition is significant as it modulates levels of neuroactive metabolites that can influence neurodegenerative processes.

Kynurenine Pathway Overview

The kynurenine pathway is crucial in tryptophan metabolism and is implicated in various neurological disorders. Dysregulation of this pathway can lead to increased production of neurotoxic metabolites like quinolinic acid , which is associated with neuroinflammation and neurodegeneration.

Biological Activity

Research findings indicate that this compound exhibits potent KMO inhibitory activity. This has been linked to:

  • Neuroprotective Effects : Studies have shown that the compound can increase levels of kynurenic acid , a neuroprotective metabolite, while decreasing levels of neurotoxic metabolites such as 3-hydroxykynurenine . This balance is critical for protecting neuronal health in models of Huntington's disease (HD) .
  • Cognitive Function Improvement : In preclinical models, treatment with this compound has demonstrated improvements in cognitive functions that are typically impaired due to neurodegenerative processes .

Case Studies

Several studies have evaluated the efficacy of KMO inhibitors, including this compound:

Study 1: Huntington's Disease Model

A study involving R6/2 mice, a model for Huntington's disease, showed that administration of the compound significantly altered metabolite levels in favor of neuroprotection. The results indicated:

  • Increased kynurenic acid levels.
  • Decreased 3-hydroxykynurenine levels.
  • Improvements in cognitive assessments compared to untreated controls .

Study 2: KMO Inhibition and Neuroprotection

Another investigation highlighted the importance of KMO inhibition in reducing neuroinflammatory responses. The compound was shown to effectively reduce the production of quinolinic acid in immune-stimulated macrophage cultures, suggesting a potential therapeutic role in conditions characterized by inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Model/System Key Findings Outcome
Study 1R6/2 MiceIncreased KYNA; Decreased 3-HKNeuroprotection; Cognitive Improvement
Study 2Macrophage CulturesReduced Quinolinic Acid ProductionAnti-inflammatory Effects

Propriétés

IUPAC Name

(6-chloropyridin-3-yl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c21-18-8-6-16(14-22-18)20(27)26-12-10-25(11-13-26)19-9-7-17(23-24-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPXGDAPKYIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.